molecular formula C17H14N4O3S B2846836 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 304862-32-6

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2846836
CAS RN: 304862-32-6
M. Wt: 354.38
InChI Key: RLNPLVKYHKIXGL-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Methodologies

  • A study presented a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes, demonstrating the utility of related chemical structures in facilitating efficient one-pot synthesis methods for producing heterocyclic compounds (Androsov et al., 2010).
  • Another research highlighted the synthesis of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions, indicating the versatility of similar compounds in organic synthesis (Khodaei et al., 2008).

Biological Activities and Applications

  • Functionalized sulfur-containing heterocyclic analogs, including structures similar to the compound , have been studied for their selective antiproliferative activity against cancer cells, emphasizing their potential in cancer therapy (Haridevamuthu et al., 2023).
  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogs has been explored, revealing the impact of chalcogen substitution on antioxidant capacity, which could inform the development of new antioxidant agents (Malmström et al., 2001).
  • Synthesis and anticandidal activity of some tetrazole derivatives, including compounds structurally related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, were evaluated, showcasing the potential of these compounds in developing new antifungal treatments (Kaplancıklı et al., 2014).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-14(12-6-7-15-16(10-12)24-9-8-23-15)11-25-17-18-19-20-21(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNPLVKYHKIXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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